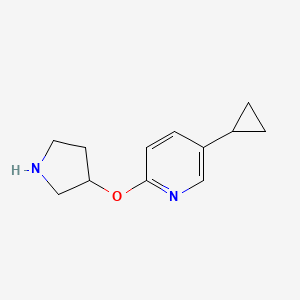

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine

Description

Properties

IUPAC Name |

5-cyclopropyl-2-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11/h3-4,7,9,11,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJXACAUPYOEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)OC3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropyl group and a pyrrolidin-3-yloxy moiety. Its unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and enzyme inhibition. The compound is believed to interact with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : It may enhance or inhibit receptor activity, influencing synaptic transmission.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies report efficacy against certain bacterial strains, suggesting its utility as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduces apoptosis in neuronal cells | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | |

| Antimicrobial | Inhibits growth of specific bacteria |

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial integrity, highlighting the compound's potential for treating neurodegenerative disorders .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its role as a novel anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

A preliminary investigation into the antimicrobial activity revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. This suggests its potential application in developing new antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine is primarily studied for its potential as a pharmaceutical agent. Its structure, characterized by a pyridine ring and a pyrrolidine moiety, suggests it may interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including resistant strains. The incorporation of the cyclopropyl group may enhance these properties by improving lipophilicity and membrane permeability, leading to increased bioavailability .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Pyrrolidine derivatives have been explored for their effects on the central nervous system (CNS), making this compound a candidate for further investigation in treating neurological disorders.

Potential as a CNS Agent

Studies have indicated that similar compounds can act on receptors such as dopamine and serotonin receptors, which are crucial in managing conditions like depression and anxiety. The specific interactions of this compound with these receptors remain an area for future research .

Cancer Research

Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The ability of pyridine derivatives to inhibit specific kinases involved in cancer cell proliferation has been documented.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical methods, including the use of palladium-catalyzed reactions or other coupling strategies that allow for the introduction of the cyclopropyl and pyrrolidinyl groups onto the pyridine framework.

Synthesis Techniques

Recent advancements in synthetic methodologies have made it feasible to produce this compound with high yield and purity, facilitating its study in biological assays and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Chloro (8c) and bromo (8d) substituents enhance electrophilicity but reduce yields due to steric hindrance during synthesis .

- Fluorine Substitution : Compounds 8o–8q and 18r incorporate fluorine, which improves metabolic stability and binding affinity via hydrophobic interactions .

- Alkoxy Variations : Ethoxy (8c, 8d) vs. isopropoxy (8o–8q) groups influence solubility; bulkier isopropoxy may reduce crystallinity .

Synthetic Challenges :

- Lower yields for brominated (8d) and benzyl-protected (18r) derivatives highlight synthetic limitations with bulky or complex substituents .

Functional Comparisons

- Biological Activity : While direct activity data for the target compound is unavailable, structural analogs like 8c and 8d are confirmed DHODH inhibitors. Fluorinated derivatives (8o–8q) likely exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and small size .

- Physicochemical Properties: The pyrrolidinyloxy group in the target compound may enhance solubility compared to phenoxy-substituted analogs (8c, 8d) due to its amine functionality .

Research Findings and Implications

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times but requires precise temperature control to avoid decomposition .

- Structure-Activity Relationships (SAR) : Position 4 on the pyrazole ring is critical for DHODH inhibition, with EWGs (Cl, Br, CF$_3$) enhancing binding but complicating synthesis .

- Future Directions: Comparative studies of pyrrolidinyloxy vs. phenoxy substituents could elucidate their roles in target engagement and off-target effects.

Preparation Methods

Photochemical Ring Contraction of Pyridines

Background and Significance:

Pyridines are abundant, inexpensive heterocycles that serve as versatile starting materials for skeletal editing, particularly for transforming into biologically relevant pyrrolidines. Traditional methods for pyrrolidine synthesis often require pre-activation of pyridines, such as formation of pyridinium salts or N-oxides, which limit substrate scope and operational simplicity.

Key Research Findings:

Recent advances have demonstrated that direct photochemical ring contraction of pyridines can be achieved without pre-activation. Notably, a photo-promoted ring contraction using silylborane reagents under visible light irradiation has been reported, leading to pyrrolidine derivatives with high functional group tolerance.

- Light Source: 365 nm LED or 430 nm LED (visible light)

- Solvent: Benzene-d6 or other inert solvents

- Reagents: Silylborane, such as 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe2SiBpin)

- Temperature: Ambient (~25°C)

- Reaction Time: 5–11 hours depending on wavelength and reagent load

Data Table 1: Photochemical Ring Contraction Conditions

| Entry | Light Wavelength | Silylborane Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 365 nm | PhMe2SiBpin | Benzene-d6 | >90 | Optimal conditions |

| 2 | 430 nm | PhMe2SiBpin | Benzene-d6 | 85 | Slightly longer reaction time |

| 3 | 365 nm | B2pin2 | Benzene-d6 | No reaction | Inactive |

| 4 | 365 nm | (PhMe2Si)2 | Benzene-d6 | No reaction | Inactive |

Note: The reaction is highly dependent on the presence of the silylborane reagent and the wavelength of irradiation, with visible light promoting the process efficiently.

Mechanistic Insights

The proposed mechanism involves the formation of a Lewis acid–base adduct between pyridine and the silylborane reagent. Upon irradiation, this adduct undergoes a photo-induced silyl migration leading to a reactive intermediate, specifically a 2-silyl-1,2-dihydropyridine . This intermediate then undergoes a ring contraction via a vinylazomethine ylide pathway, resulting in a pyrrolidine skeleton with a silyl substituent at the 6-position.

Mechanistic Pathway Summary:

- Formation of pyridine–silylborane adduct

- Photoexcitation induces silyl migration and formation of dihydropyridine intermediate

- Ring contraction via cyclization involving ylide intermediates

- Final formation of pyrrolidine derivative with a cyclopropyl group at the 5-position

Derivatization and Functionalization

Post-reaction, the pyrrolidine derivatives can be functionalized further. For example, N-protection with benzoyl chloride yields stable enamide derivatives, facilitating purification and subsequent transformations. The methodology tolerates various substituents on the pyridine ring, including alkyl, aryl, ester, and protected amino groups, enabling the synthesis of diverse pyrrolidine derivatives.

Data Table 2: Derivatization of Pyrrolidine Products

| Starting Pyridine Substrate | Functional Group | Product | Yield (%) | Stereochemistry | Notes |

|---|---|---|---|---|---|

| 4-Substituted pyridine | Alkyl/Ar groups | 3b–e | 70–85 | Trans/trans or trans/cis | Depending on R2 size |

| 4-Tert-butyl pyridine | Bulky substituent | 3f | 78 | Trans/cis | Stereoselectivity influenced by sterics |

| Pyridines with carbonyl groups | Ester, Weinreb amide | 3j–l | 65–80 | Mixture | Functional group tolerance |

Synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine

While the primary literature focuses on pyridine ring contraction to pyrrolidines, the specific incorporation of a cyclopropyl group at the 5-position can be achieved by starting with appropriately substituted pyridines or by subsequent modification of the pyrrolidine intermediate.

Step 1: Synthesize a pyridine derivative bearing a cyclopropyl substituent at the 5-position. This can be achieved via Suzuki coupling or nucleophilic substitution on a suitably functionalized pyridine precursor.

Step 2: Subject this substituted pyridine to the photo-promoted ring contraction conditions described above, utilizing silylborane to generate the pyrrolidine core with the cyclopropyl group intact.

Step 3: Post-synthetic modification to introduce the hydroxy group at the 3-position of the pyrrolidine ring, possibly through oxidation or nucleophilic substitution .

Note: The stability of the cyclopropyl group under photochemical conditions must be verified, but literature suggests that cyclopropyl groups are generally stable under mild photoreactions.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Photochemical ring contraction | Pyridines | Silylborane (PhMe2SiBpin) | Visible light (365–430 nm), ambient temperature | Metal-free, broad scope, high efficiency | Requires specific light sources, substrate scope limited to pyridines |

| Pre-functionalization of pyridines | Pyridines with substituents | Cross-coupling reagents (e.g., Suzuki) | Standard coupling conditions | Allows incorporation of diverse groups | Multi-step, pre-activation needed |

| Post-synthetic modification | Pyrrolidine derivatives | Oxidation, nucleophilic substitution | Standard organic transformations | Functional diversification | Additional steps needed |

Q & A

Basic: What are the recommended synthetic routes for 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine?

Methodological Answer:

The synthesis typically involves coupling a cyclopropyl-substituted pyridine core with a pyrrolidin-3-ol derivative. A common approach is nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH or K2CO3 in DMF) to introduce the pyrrolidinyloxy group at the 2-position of the pyridine ring . For the cyclopropyl moiety, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids) or cyclopropanation via Simmons-Smith reactions may be employed. Post-synthetic purification often requires column chromatography (silica gel, eluent: EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrrolidine N-O linkage at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode for [M+H]+ ion).

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water with 0.1% TFA) .

Advanced: How can synthetic yields be optimized for the pyrrolidin-3-yloxy linkage?

Methodological Answer:

Yield optimization requires:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance SNAr reactivity but may increase side reactions. Lower temperatures (0–25°C) reduce decomposition .

- Base Selection : Sterically hindered bases (e.g., DBU) improve regioselectivity by minimizing O- vs. N-alkylation .

- Protection Strategies : Temporary protection of pyrrolidine’s secondary amine (e.g., Boc or Fmoc) prevents undesired side reactions .

Advanced: How to resolve contradictions in spectroscopic data vs. computational predictions?

Methodological Answer:

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated data arise from solvation effects or conformational flexibility. Mitigation strategies:

- Solvent-Corrected DFT : Use implicit solvent models (e.g., IEFPCM for DMSO or CDCl3) .

- Dynamic NMR : Variable-temperature studies to identify rotational barriers in the pyrrolidine ring .

- X-ray Crystallography : Definitive structural confirmation (if crystalline) .

Advanced: What are the strategies to assess metabolic stability in drug discovery applications?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .

- Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

- Stability in Simulated Gastric Fluid : Assess pH-dependent hydrolysis of the pyrrolidinyloxy group .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in similar pyridine derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate stereochemical integrity in enantiomerically enriched analogs?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Optical Rotation : Compare [α]D values with literature for configuration assignment .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic precursors .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C typical for pyridine derivatives) .

- pH Stability : Accelerated degradation studies (e.g., 1M HCl or NaOH at 37°C) show susceptibility of the ether linkage to acidic hydrolysis .

Advanced: How to design mechanistic studies for kinase inhibition activity?

Methodological Answer:

- Molecular Docking : Use PyMOL or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases) .

- Kinase Assays : Radioisotopic (³³P-ATP) or luminescent (ADP-Glo™) formats to quantify IC50 values .

- Mutagenesis Studies : Validate binding hypotheses by mutating key residues (e.g., gatekeeper mutations) .

Advanced: How to address low solubility in aqueous buffers for biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.